molecular formula C20H16O5 B1677347 (-)-3,4-Dihydro-3-hydroxy-8-methoxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione CAS No. 117620-87-8

(-)-3,4-Dihydro-3-hydroxy-8-methoxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione

Cat. No. B1677347
M. Wt: 336.3 g/mol
InChI Key: XZLGWJORNHETKI-UHFFFAOYSA-N
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Description

The compound is a derivative of anthracene . Anthracene is a solid polycyclic aromatic hydrocarbon (PAH) of formula C14H10, consisting of three fused benzene rings .


Synthesis Analysis

The synthesis of anthracene derivatives often involves Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions .


Molecular Structure Analysis

Anthracene derivatives often have a planar structure due to the conjugation of the π electrons across the three fused benzene rings . The exact structure of your compound would depend on the positions and nature of the substituents.

Scientific Research Applications

Metabolic Transformations and Biological Interactions

Research has identified the transformation pathways and biological interactions of compounds structurally related to (-)-3,4-Dihydro-3-hydroxy-8-methoxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione. For instance, the metabolism of polycyclic hydrocarbons, including benz(a)anthracene derivatives, by mouse embryo cell cultures and rat-liver preparations has been extensively studied, revealing the formation of hydroxymethyl derivatives, dihydrodiols, and carboxylic acids from these compounds. These studies highlight the enzymatic conversion of such hydrocarbons into metabolites with different biological activities (Sims, 1970; Grover, Marquardt, & Sims, 1976).

Structural and Chemical Analysis

The structural and chemical analyses of related compounds have provided insights into their reactivity and potential biological implications. For example, the study of rac-Hatomarubigin C, a compound with a similar benz(a)anthracene backbone, elucidates the molecular structure and highlights the presence of intramolecular hydrogen bonds and π-stacked dimers in its crystalline form, which could influence its biological interactions (Larsen et al., 2006).

Implications for Cancer Research

The transformation of related polycyclic hydrocarbons into dihydrodiols and their subsequent interactions at a cellular level have been linked to mechanisms of carcinogenesis. Studies on non-K-region dihydrodiols derived from similar hydrocarbons have emphasized their role in malignant transformation, supporting the critical role of metabolic activation in the carcinogenic potential of polycyclic hydrocarbons (Marquardt, Grover, & Sims, 1976).

Safety And Hazards

Anthracene and its derivatives are polycyclic aromatic hydrocarbons (PAHs), which are known to be potentially hazardous. They can be harmful if inhaled, ingested, or come into contact with the skin .

Future Directions

Anthracene and its derivatives have potential applications in various fields, including organic electronics, photonics, and medicinal chemistry . Future research may focus on developing new synthesis methods, studying their photophysical properties, and exploring their potential applications.

properties

IUPAC Name

3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,24H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLGWJORNHETKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922473
Record name 3-Hydroxy-8-methoxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-3,4-Dihydro-3-hydroxy-8-methoxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione

CAS RN

117620-87-8
Record name MM 47755
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-8-methoxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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